molecular formula C11H8N2S B158250 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 127406-79-5

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Cat. No. B158250
M. Wt: 200.26 g/mol
InChI Key: FOKBMJMDQCPNJI-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H8N2S and a molecular weight of 200.26 . It has a CAS number of 127406-79-5 .


Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” consists of a thiazole ring attached to a benzonitrile group . The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, it’s worth noting that thiazole derivatives have been shown to exhibit diverse biological activities, which could be influenced by substituents at different positions on the thiazole ring .


Physical And Chemical Properties Analysis

“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” has a melting point of 154 °C and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Studies have explored the metabolism of thiazoles and their structural relatives, identifying the formation of specific metabolites and the associated toxicological implications. For instance, thiazoles, such as 4-methylthiazole, have been investigated for their nephrotoxicity in specific conditions, revealing insights into their metabolic pathways and potential toxic effects (Mizutani, Yoshida, & Ito, 1992).

Anticonvulsant Properties and Neuropharmacology

A substantial body of research has focused on the anticonvulsant properties of thiazoles and related compounds. This includes the evaluation of compounds like 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, showcasing their potential in enhancing cognition and attention through antagonism of specific receptors (Cowart et al., 2005). Additionally, the role of Orexin-1 Receptor mechanisms on compulsive food consumption has been studied, shedding light on the potential of thiazole derivatives in addressing binge eating disorders (Piccoli et al., 2012).

PET Imaging and Radioligands

In the realm of imaging, thiazoles have been instrumental in the development of PET probes for imaging tau pathology in the human brain. Studies have detailed the synthesis, photoisomerization, biodistribution, and metabolism of such probes, offering valuable tools for clinical and research applications (Hashimoto et al., 2014).

Pharmacological Characterization and Drug Development

The pharmacological characterization of thiazole derivatives has been a significant area of research, with studies exploring the synthesis, SAR, and biochemical characterization of these compounds. This includes their potential in inhibiting specific enzymes or receptors, thereby contributing to the understanding and development of new therapeutic agents (Röver et al., 1997; Faizi et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, research into thiazole derivatives continues to be a promising area in medicinal chemistry due to their diverse biological activities . Further studies could focus on exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKBMJMDQCPNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352002
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

CAS RN

127406-79-5
Record name 4-(2-Methyl-4-thiazolyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127406-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspend 4-cyanophenacyl bromide (515 mg, 2.23 mmol) in ethanol (15 mL). Add thioacetamide (171 mg, 2.23 mmol) and sodium bicarbonate (187 mg, 2.23 mmol) and heat the mixture under reflux for 2 h. Concentrate in vacuo and dissolve the residue in DCM. Wash the organic fraction with water, dry over Na2SO4, filter and concentrate to give a solid. Suspend the solid in ether/hexane and filter under vacuum washing with hexane to obtain the desired intermediate as a white solid (415 mg, 93%). GC-MS m/z: 200 (M+).
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
Reaction Step Two
Quantity
187 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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